molecular formula C16H11N5O2 B2860464 3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1775443-94-1

3-{5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2860464
CAS No.: 1775443-94-1
M. Wt: 305.297
InChI Key: OIGVJHOWBRIJEA-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyridine and methylphenyl groups are then introduced through subsequent reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction to industrial volumes while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application but often involve binding to active sites or altering the function of proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and heterocyclic compounds with pyridine rings. Examples include:

  • 3-(4-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-1,2,4-triazole
  • 3-(4-Methylphenyl)-1,2,4-thiadiazole

Uniqueness

What sets 3-(4-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole apart is its unique combination of the oxadiazole and pyridine rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials .

Properties

IUPAC Name

3-(4-methylphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c1-10-4-6-11(7-5-10)13-18-15(22-20-13)16-19-14(21-23-16)12-3-2-8-17-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGVJHOWBRIJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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